Telluroxocadmium (commonly known as Cadmium Telluride or CdTe, CAS 1306-25-8) is a highly crystalline II-VI semiconductor characterized by a direct optical bandgap of approximately 1.44 eV and a high mean atomic number (Z=50). In industrial and laboratory procurement, it is primarily sourced as a high-efficiency thin-film photovoltaic absorber, a room-temperature radiation detector substrate, and a precursor for aqueous-compatible quantum dots [1]. Its precise optoelectronic properties make it a cornerstone material for applications where high photon absorption coefficients, high-energy radiation stopping power, and scalable thin-film processability are strictly required over traditional indirect-bandgap or low-density alternatives.
Substituting Telluroxocadmium with alternative II-VI semiconductors (like CdS or CdSe) or indirect bandgap materials (like Silicon) fundamentally compromises device performance and manufacturing workflows. For photovoltaic applications, replacing CdTe with Silicon increases the required absorber thickness by two orders of magnitude due to Silicon's indirect bandgap, drastically increasing vacuum deposition time and material costs [1]. In radiation detection, substituting CdTe with high-purity Germanium (HPGe) introduces a critical thermal noise vulnerability; Germanium's narrow bandgap (0.66 eV) mandates bulky cryogenic cooling infrastructure, completely negating the possibility of compact, room-temperature deployment[2].
Telluroxocadmium possesses a direct bandgap of 1.44 eV, yielding an exceptionally high optical absorption coefficient (>10^4 cm^-1) in the visible spectrum. Compared to crystalline silicon (c-Si), which requires an absorber thickness of 150-200 µm to capture the same photon flux, a CdTe layer achieves equivalent absorption at a thickness of only 1-2 µm [1]. This two-order-of-magnitude reduction in material volume directly accelerates vacuum deposition rates and lowers raw material procurement costs for large-scale solar module fabrication.
| Evidence Dimension | Required absorber thickness for >90% visible light absorption |
| Target Compound Data | 1-2 µm (Telluroxocadmium) |
| Comparator Or Baseline | 150-200 µm (Crystalline Silicon) |
| Quantified Difference | ~99% reduction in required material thickness |
| Conditions | Standard AM1.5G solar spectrum absorption |
Reduces deposition time and raw material consumption in industrial thin-film photovoltaic manufacturing.
For high-energy X-ray and gamma-ray detection, Telluroxocadmium offers a high mean atomic number (Z=50) and a wide bandgap (1.44 eV). When compared to high-purity Germanium (HPGe), which has a lower atomic number (Z=32) and a narrow bandgap (0.66 eV), CdTe provides superior attenuation per centimeter and operates efficiently at room temperature (~300 K) with minimal leakage current[1]. HPGe systems require constant liquid nitrogen cooling (~77 K) to prevent thermal noise, making CdTe the mandatory choice for uncooled detector procurement.
| Evidence Dimension | Operating temperature for high-resolution gamma detection |
| Target Compound Data | ~300 K (Room temperature, Telluroxocadmium) |
| Comparator Or Baseline | ~77 K (Liquid nitrogen cooling, High-Purity Germanium) |
| Quantified Difference | Elimination of 223 K cooling requirement |
| Conditions | High-energy gamma-ray spectroscopy and imaging |
Eliminates the need for costly and bulky cryogenic cooling infrastructure in detector system procurement.
In the synthesis of fluorescent quantum dots (QDs), Telluroxocadmium exhibits highly favorable aqueous processability compared to Cadmium Selenide (CdSe). CdTe QDs can be synthesized directly in water using short-chain thiol stabilizers at low temperatures (<100 °C), yielding photoluminescence quantum yields (PLQY) exceeding 50% [1]. Conversely, high-quality CdSe QDs typically require high-temperature (>300 °C) organometallic synthesis in hazardous solvents (e.g., TOPO/ODE), necessitating complex, yield-reducing ligand exchange processes to achieve the water solubility required for biological applications.
| Evidence Dimension | Synthesis solvent and phase-transfer requirement |
| Target Compound Data | Direct aqueous synthesis, no phase transfer required (Telluroxocadmium) |
| Comparator Or Baseline | Organic synthesis, mandatory multi-step ligand exchange (CdSe) |
| Quantified Difference | Bypasses high-temperature organic solvents and secondary phase-transfer steps |
| Conditions | Synthesis of water-soluble biological fluorescent probes |
Streamlines the manufacturing workflow and improves overall yield for commercial bio-imaging reagents by eliminating hazardous solvents.
Driven by its exceptionally high optical absorption coefficient and direct bandgap, Telluroxocadmium is the primary absorber material procured for commercial thin-film solar panels. Its ability to achieve high conversion efficiencies at micrometer thicknesses makes it the most cost-effective alternative to crystalline silicon for large-area module deposition, drastically reducing material overhead [1].
Due to its high atomic number and wide bandgap, CdTe is heavily utilized in the fabrication of uncooled X-ray and gamma-ray detectors. It is the material of choice for portable medical imaging devices, security scanners, and nuclear safeguards where bulky cryogenic cooling systems are structurally or economically unfeasible [2].
Leveraging its direct aqueous synthesis compatibility, Telluroxocadmium is procured as a precursor for water-soluble quantum dots. This application is critical for manufacturers of in vitro diagnostic assays and cellular imaging probes who require high quantum yield materials without the manufacturing overhead and yield losses associated with organic-to-aqueous phase transfer [3].
Irritant;Environmental Hazard